molecular formula C8H18O B13071519 3,4,4-Trimethylpentan-2-ol CAS No. 10575-56-1

3,4,4-Trimethylpentan-2-ol

Cat. No.: B13071519
CAS No.: 10575-56-1
M. Wt: 130.23 g/mol
InChI Key: MXDGSCZQIMQLII-UHFFFAOYSA-N
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Description

3,4,4-Trimethylpentan-2-ol is an organic compound with the molecular formula C₈H₁₈O. It is a branched-chain alcohol and is known for its unique structural properties. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,4-Trimethylpentan-2-ol can be synthesized through several methods. One common synthetic route involves the reduction of 3,4,4-trimethylpentan-2-one using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The industrial production method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,4,4-trimethylpentan-2-one using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: As mentioned earlier, the ketone form can be reduced to this compound using reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Tetrahydrofuran (THF), diethyl ether

    Catalysts: Palladium on carbon (Pd/C)

Major Products Formed

    Oxidation: 3,4,4-Trimethylpentan-2-one

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,4,4-Trimethylpentan-2-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on this compound includes its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,4,4-Trimethylpentan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its reactivity is influenced by the presence of the hydroxyl group and the branched structure, which affects its steric and electronic properties.

Comparison with Similar Compounds

3,4,4-Trimethylpentan-2-ol can be compared with other similar compounds, such as:

    2,2,4-Trimethylpentan-3-ol: Another branched-chain alcohol with a similar molecular formula but different structural arrangement.

    2,2,4-Trimethylpentane: An isomer of octane with similar branching but lacking the hydroxyl group.

    2,3,4-Trimethylpentane: Another isomer of octane with different branching patterns.

Uniqueness

The uniqueness of this compound lies in its specific branching and the position of the hydroxyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

3,4,4-trimethylpentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6(7(2)9)8(3,4)5/h6-7,9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDGSCZQIMQLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631202
Record name 3,4,4-Trimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10575-56-1
Record name 3,4,4-Trimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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